ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate
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Overview
Description
Ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate: is a fluorinated organic compound with the molecular formula C10H11F2NO2. This compound is characterized by the presence of a pyridine ring and two fluorine atoms attached to the same carbon atom, making it a valuable molecule in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate typically involves the reaction of pyridine derivatives with fluorinated reagents. One common method includes the use of ethyl 3,3,3-trifluoropyruvate as a starting material, which undergoes a Friedel–Crafts alkylation reaction with pyridine under specific conditions . The reaction conditions often involve the use of catalysts such as Lewis acids to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
Chemistry: Ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated molecules on biological systems. It can serve as a precursor for the synthesis of potential pharmaceutical agents with improved metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its fluorinated nature imparts desirable properties such as increased chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Ethyl 3,3,3-trifluoropyruvate: Similar in structure but with three fluorine atoms instead of two.
Ethyl 3,3-difluoro-3-(pyridin-2-yl)propanoate: Similar structure with the pyridine ring attached at a different position.
Ethyl 3,3-difluoro-3-(pyridin-4-yl)propanoate: Another positional isomer with the pyridine ring attached at the 4-position.
Uniqueness: Ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of two fluorine atoms provides a balance between hydrophobicity and electronic effects, making it a versatile compound in various applications .
Properties
CAS No. |
1545252-78-5 |
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Molecular Formula |
C10H11F2NO2 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
ethyl 3,3-difluoro-3-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C10H11F2NO2/c1-2-15-9(14)6-10(11,12)8-4-3-5-13-7-8/h3-5,7H,2,6H2,1H3 |
InChI Key |
AAFBPODUGYHXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CN=CC=C1)(F)F |
Purity |
95 |
Origin of Product |
United States |
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